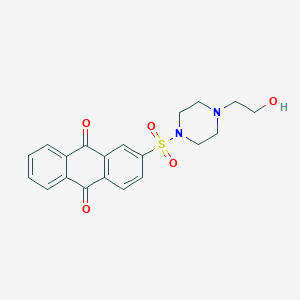

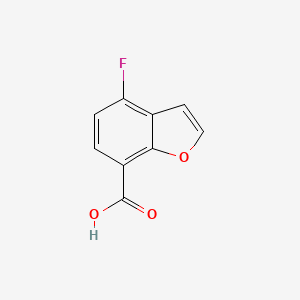

2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of anthracene-9,10-dione derivatives often involves reactions that introduce functional groups onto the anthracene core. For instance, Morley and Furlong (2006) reported the synthesis of 1,4-bis(amino)anthracene-9,10-diones containing chlorine or sulfur, related to anticancer drugs, through reactions involving oxidation and substitution processes (Morley & Furlong, 2006). These methodologies could potentially be adapted for the synthesis of the specific derivative by incorporating the appropriate sulfonamide and hydroxyethylpiperazine groups.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is crucial for their reactivity and properties. X-ray crystallography and theoretical calculations are common methods for analyzing these structures. For example, the study by Mariappan et al. (2019) on the oxidation products of anthracene dione derivatives provided insights into their molecular structures through NMR and X-ray crystallography, highlighting how substitutions influence the overall molecular geometry (Mariappan et al., 2019).

Chemical Reactions and Properties

Anthracene-9,10-dione derivatives undergo various chemical reactions, influencing their chemical properties. Białobrzeska et al. (2019) explored the interactions between a piperazine-substituted anthracene dione derivative and DNA, demonstrating the compound's potential groove-binding mode and intercalation between DNA base pairs, which is relevant for understanding the chemical behavior of such molecules (Białobrzeska et al., 2019).

Physical Properties Analysis

The physical properties of anthracene derivatives, including solubility, melting point, and optical properties, are influenced by their molecular structure. Studies on similar compounds, like the one by Broadbent and Stewart (1980), which investigated the photochemical hydroxylation of anthracene-9,10-dione, can provide insights into the reactivity and physical behavior of such molecules under various conditions (Broadbent & Stewart, 1980).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, redox behavior, and interaction with biological molecules, are key for understanding the applications and behavior of anthracene-9,10-dione derivatives. The study by Becker and Nordén (1999) on piperazinylcarbonyloxyethyl derivatives of anthracene highlights the importance of substituent effects on the binding affinity and specificity to DNA, which are critical aspects of the chemical properties of these compounds (Becker & Nordén, 1999).

Applications De Recherche Scientifique

Interaction with DNA

Studies have demonstrated the potential of anthracene-9,10-dione derivatives in interacting with DNA, which is a crucial aspect in the design of anticancer drugs. For example, a synthesized 9,10-anthraquinone and piperazine derivative showed the ability to interact with calf thymus DNA through groove-binding mode, indicating a stronger interaction compared to some popular anticancer drugs (Białobrzeska et al., 2019). This interaction was confirmed using UV–Vis spectroscopy and cyclic voltammetry measurements, suggesting potential applications in developing DNA-targeted therapies.

Synthesis of Novel Derivatives

Research into anthracene-9,10-dione derivatives has led to the synthesis of novel compounds with varied biological activities. For instance, derivatives have been synthesized that show significant cytotoxic activity against a panel of human tumor cell lines, highlighting their potential as anticancer agents. These compounds exhibit structural features that may influence their interaction with DNA and cellular components, offering insights into designing more effective therapeutic agents (Gandolfi et al., 1995).

Medicinal Chemistry Applications

The structural flexibility and reactivity of anthracenes make them of great interest for medicinal chemistry applications. Theoretical investigations, including density functional theory and molecular dynamics simulations, have been conducted on anthracene derivatives to predict their reactivity and interaction with biological targets. Such studies are crucial for understanding the molecular basis of their biological activities and for the development of pharmaceutical formulations (Mary et al., 2021).

Material Science Applications

Anthracene derivatives have also found applications in material science, particularly in the development of organic semiconductors and sensors. For instance, new anthracene-containing conjugated molecules have been synthesized for use in organic thin-film transistors (OTFTs), demonstrating good solubility, self-film-forming properties, and high charge carrier mobilities. These properties are essential for the advancement of organic electronics and the development of high-performance OTFTs (Bae et al., 2010).

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c23-12-11-21-7-9-22(10-8-21)28(26,27)14-5-6-17-18(13-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-6,13,23H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNORZCOBZRYDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)

![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)